![molecular formula C22H46O4Si B13407036 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate CAS No. 91404-19-2](/img/structure/B13407036.png)
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a trimethylsilyl group attached to a hydroxypropyl chain, which is further esterified with hexadecanoic acid (palmitic acid). This compound is known for its unique properties, including increased volatility and stability, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate typically involves the reaction of hexadecanoic acid with 2,3-dihydroxypropyl trimethylsilyl ether. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of lipid metabolism and as a model compound for studying esterification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions. The hydroxypropyl chain allows for interactions with biological molecules, facilitating its use in biochemical studies and drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- 1-Monopalmitin trimethylsilyl ether
- 1-Monopalmitoylglycerol trimethylsilyl ether
Uniqueness
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate is unique due to its specific combination of a hydroxypropyl chain and a trimethylsilyl group, which imparts distinct properties such as increased volatility and stability. This makes it particularly useful in applications where these characteristics are desired, such as in gas chromatography and mass spectrometry analyses.
Propiedades
Número CAS |
91404-19-2 |
|---|---|
Fórmula molecular |
C22H46O4Si |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(2-hydroxy-3-trimethylsilyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C22H46O4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-19-21(23)20-26-27(2,3)4/h21,23H,5-20H2,1-4H3 |
Clave InChI |
HFIPNVZGKISZTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)
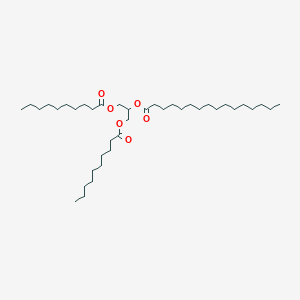
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
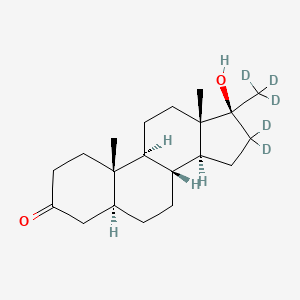
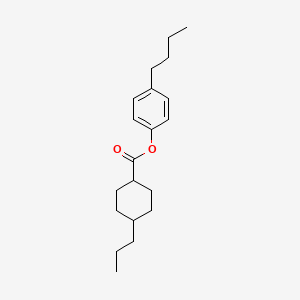
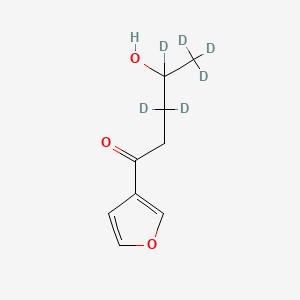
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
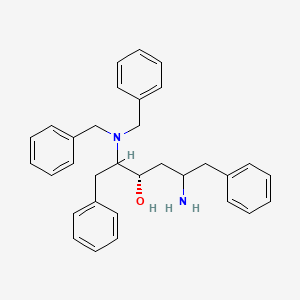
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)

![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
